molecular formula C8H6BrF B2629571 1-Bromo-4-(1-fluorovinyl)benzene CAS No. 144989-16-2

1-Bromo-4-(1-fluorovinyl)benzene

Cat. No.: B2629571
CAS No.: 144989-16-2
M. Wt: 201.038
InChI Key: HMYCFEQIZGEBIC-UHFFFAOYSA-N
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Description

1-Bromo-4-(1-fluorovinyl)benzene is a halogenated aromatic compound with the molecular formula C8H6BrF. It is characterized by a benzene ring substituted with a bromine atom and a fluorovinyl group. This compound is of significant interest in various fields, including organic synthesis and material science, due to its unique chemical properties.

Scientific Research Applications

1-Bromo-4-(1-fluorovinyl)benzene is utilized in several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

    Material Science: It is used in the development of new materials with specific properties.

    Pharmaceuticals: It is involved in the synthesis of atypical antipsychotic agents.

Safety and Hazards

1-Bromo-4-(1-fluorovinyl)benzene is a flammable liquid . It causes skin irritation and serious eye irritation . It is harmful if inhaled and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1-fluorovinyl)benzene can be synthesized through several methods. One common approach involves the direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride as either a base or a fluorine source. This method provides (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds in good yields with high regioselectivities .

Industrial Production Methods: Industrial production of this compound typically involves multi-step processes that include bromination, reduction, and diazotization reactions. These methods are designed to maximize yield and purity while minimizing production costs .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(1-fluorovinyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the bromine atom on the benzene ring.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Typical reagents include bromine and Lewis acid catalysts such as aluminum chloride or ferric bromide.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in these reactions.

Major Products:

    Substitution Reactions: Products include various substituted benzene derivatives.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Comparison with Similar Compounds

    Bromobenzene (C6H5Br): A simpler aryl bromide with a single bromine atom on the benzene ring.

    1-Bromo-4-fluorobenzene (C6H4BrF): Similar to 1-Bromo-4-(1-fluorovinyl)benzene but lacks the fluorovinyl group.

Uniqueness: this compound is unique due to the presence of both a bromine atom and a fluorovinyl group on the benzene ring. This combination imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications.

Properties

IUPAC Name

1-bromo-4-(1-fluoroethenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYCFEQIZGEBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=C(C=C1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144989-16-2
Record name 1-bromo-4-(1-fluoroethenyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

796 mg (7.09 mmol) of potassium tert-butoxide were added in several portions to a solution, cooled to 0° C., of 1.0 g (3.55 mmol) of 1-bromo-4-(2-bromo-1-fluoroethyl)benzene in 10 ml of pentane. The resulting suspension was stirred at 0° C. for 30 min and then at RT for 1 h. The solid was filtered off, and the filtrate was washed with saturated ammonium chloride solution, dried over magnesium sulphate and carefully concentrated under reduced pressure. This gave 0.61 g (85.6% of theory) of the title compound.
Quantity
796 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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